Cas no 270065-69-5 (Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid)

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid is a protected amino acid derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The 4-pyridyl side chain introduces a heteroaromatic moiety, which can participate in coordination chemistry or non-covalent interactions, making it valuable for designing bioactive peptides or metal-binding constructs. Its high purity and well-defined stereochemistry (S-configuration) ensure reproducibility in synthetic applications. This compound is particularly useful in medicinal chemistry and materials science, where precise structural control is critical. Proper handling under anhydrous conditions is recommended to preserve stability.
Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid structure
270065-69-5 structure
商品名:Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid
CAS番号:270065-69-5
MF:C24H22N2O4
メガワット:402.44200
MDL:MFCD01861059
CID:247967
PubChem ID:2761652

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid 化学的及び物理的性質

名前と識別子

    • 4-Pyridinebutanoicacid, b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bS)-
    • Fmoc-(4-pyridyl)-L-beta-homoalanine
    • Fmoc-(4-pyridyl)-L-β-homoalanine
    • FMOC-(S)-3-AMINO-4-(4-PYRIDYL)-BUTYRIC ACID
    • FMOC-(S)-3-AMINO-4-(4-PYRIDYL)BUTANOIC ACID
    • FMOC-ALA(4-PYRI)-(C*CH2)OH
    • Fmoc-b-HoAla(4-pyridyl)-OH
    • N-(9-FLUORENYLMETHOXYCARBONYL)-(S)-3-AMINO-4-(4-PYRIDYL)BUTANOIC ACID
    • RARECHEM AK PT F031
    • (betaS)-beta-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid
    • Fmoc-(R)-3-Amino-4-(4-pyridyl)butanoic acid
    • (S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(pyridin-4-yl)butanoic acid
    • PS-12274
    • E70601
    • (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(pyridin-4-yl)butanoicacid
    • CS-0333404
    • Fmoc-(S)-3-Amino-4-(4-pyridyl)butyric acid
    • 270065-69-5
    • DTXSID701149303
    • MFCD01861059
    • AKOS015948845
    • (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-4-yl)butanoic acid
    • (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid
    • (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(pyridin-4-yl)butanoic acid
    • (I(2)S)-I(2)-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid
    • Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid
    • MDL: MFCD01861059
    • インチ: InChI=1S/C24H22N2O4/c27-23(28)14-17(13-16-9-11-25-12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28)/t17-/m0/s1
    • InChIKey: ZHEGVQVHZCLRTM-KRWDZBQOSA-N
    • ほほえんだ: O=C(O)C[C@H](CC1=CC=NC=C1)NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O

計算された属性

  • せいみつぶんしりょう: 402.15800
  • どういたいしつりょう: 402.15795719g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 9
  • 複雑さ: 570
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 88.5Ų

じっけんとくせい

  • 密度みつど: 1.285
  • ふってん: 658.9°Cat760mmHg
  • フラッシュポイント: 352.3°C
  • 屈折率: 1.627
  • PSA: 88.52000
  • LogP: 4.39700

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid セキュリティ情報

  • 危険レベル:IRRITANT

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM220721-250mg
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(pyridin-4-yl)butanoic acid
270065-69-5 95%
250mg
$355 2024-07-28
TRC
F024600-25mg
Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid
270065-69-5
25mg
$ 125.00 2022-06-05
TRC
F024600-50mg
Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid
270065-69-5
50mg
$ 210.00 2022-06-05
eNovation Chemicals LLC
D770812-250mg
FMOC-(S)-3-AMINO-4-(4-PYRIDYL)-BUTYRIC ACID
270065-69-5 95%
250mg
$500 2024-06-06
Matrix Scientific
041518-1g
Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid
270065-69-5
1g
$895.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-294626-100 mg
Fmoc-(4-pyridyl)-L-beta-homoalanine,
270065-69-5
100MG
¥1,579.00 2023-07-11
1PlusChem
1P00BDCO-100mg
FMOC-(S)-3-AMINO-4-(4-PYRIDYL)-BUTYRIC ACID
270065-69-5 ≥ 97% (HPLC)
100mg
$308.00 2025-02-25
A2B Chem LLC
AF29720-250mg
Fmoc-(s)-3-amino-4-(4-pyridyl)-butyric acid
270065-69-5 ≥ 97% (HPLC)
250mg
$468.00 2024-04-20
A2B Chem LLC
AF29720-5g
Fmoc-(s)-3-amino-4-(4-pyridyl)-butyric acid
270065-69-5 ≥ 97% (HPLC)
5g
$3068.00 2024-04-20
A2B Chem LLC
AF29720-1g
Fmoc-(s)-3-amino-4-(4-pyridyl)-butyric acid
270065-69-5 ≥ 97% (HPLC)
1g
$948.00 2024-04-20

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid 関連文献

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acidに関する追加情報

Research Update on Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid (CAS: 270065-69-5) in Chemical Biology and Pharmaceutical Applications

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid (CAS: 270065-69-5) is a specialized amino acid derivative widely used in peptide synthesis and drug discovery. This compound, featuring an Fmoc-protected amine and a pyridyl side chain, has garnered significant attention due to its unique structural properties and potential applications in targeted therapeutics. Recent studies have explored its role in modulating protein-protein interactions, enhancing peptide stability, and serving as a building block for novel bioactive molecules.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid in the design of peptidomimetics targeting kinase signaling pathways. The researchers utilized solid-phase peptide synthesis (SPPS) to incorporate this non-natural amino acid into peptide sequences, resulting in compounds with improved binding affinity and selectivity for specific kinase domains. The pyridyl moiety was found to contribute significantly to the formation of hydrogen bonds and π-π stacking interactions with target proteins.

In the field of drug delivery, a recent breakthrough published in Advanced Drug Delivery Reviews (2024) highlighted the compound's potential in creating pH-responsive drug carriers. The 4-pyridyl group's protonation behavior at different pH levels enables the design of smart delivery systems that can release therapeutic payloads in specific cellular compartments. This property is particularly valuable for targeted cancer therapies where precise control over drug release is crucial.

Ongoing research at several pharmaceutical companies is investigating Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid as a key intermediate in the synthesis of novel G protein-coupled receptor (GPCR) modulators. Preliminary results suggest that incorporation of this amino acid analog can enhance metabolic stability while maintaining receptor binding specificity. These findings were presented at the 2024 American Chemical Society National Meeting and are currently under peer review for publication.

The compound's synthetic accessibility has also been improved through recent methodological advances. A 2023 paper in Organic Process Research & Development described an optimized large-scale synthesis route for Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid, achieving higher yields (85%) and better purity (>99%) compared to previous methods. This development is particularly important for meeting the growing demand in pharmaceutical R&D and preclinical studies.

Looking forward, researchers are exploring the potential of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid in the emerging field of PROTACs (proteolysis targeting chimeras). Its unique structural features make it a promising candidate for designing linkers that connect target-binding molecules to E3 ubiquitin ligase recruiters. Early-stage research in this area shows promising results in targeted protein degradation applications.

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Amadis Chemical Company Limited
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